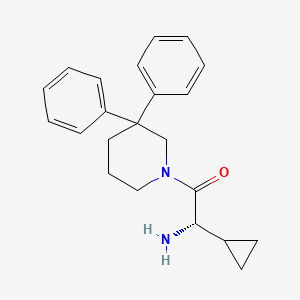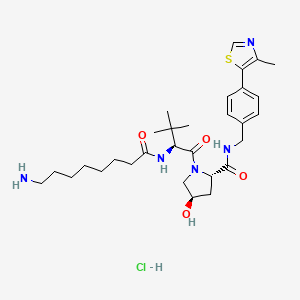![molecular formula C27H21IN2O2 B12372439 (2E)-1-methyl-2-[(E)-3-(1-methylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole;iodide](/img/structure/B12372439.png)
(2E)-1-methyl-2-[(E)-3-(1-methylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole;iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-methyl-2-[(E)-3-(1-methylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole;iodide is a complex organic compound characterized by its unique structure, which includes two benzo[e][1,3]benzoxazole moieties linked by a prop-2-enylidene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-methyl-2-[(E)-3-(1-methylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole;iodide typically involves multiple steps, starting with the preparation of the benzo[e][1,3]benzoxazole moieties. These are synthesized through a series of reactions involving the condensation of o-aminophenol with aldehydes, followed by cyclization. The final step involves the coupling of the two benzo[e][1,3]benzoxazole units via a prop-2-enylidene bridge, which is achieved through a Wittig reaction using appropriate phosphonium salts and bases.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-1-methyl-2-[(E)-3-(1-methylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole;iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the hydrogenation of the double bonds.
Substitution: Nucleophilic substitution reactions can occur at the benzo[e][1,3]benzoxazole moieties, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[e][1,3]benzoxazole oxides, while reduction may result in fully hydrogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (2E)-1-methyl-2-[(E)-3-(1-methylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole;iodide is studied for its potential as a fluorescent probe due to its strong luminescence properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its use as an anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for drug development.
Industry
In industry, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of (2E)-1-methyl-2-[(E)-3-(1-methylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole;iodide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which may lead to cell death. Additionally, it can bind to proteins, altering their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[e][1,3]benzoxazole: A simpler analog that lacks the prop-2-enylidene bridge.
1-methylbenzo[e][1,3]benzoxazole: Similar structure but without the additional benzo[e][1,3]benzoxazole moiety.
Uniqueness
The uniqueness of (2E)-1-methyl-2-[(E)-3-(1-methylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole;iodide lies in its dual benzo[e][1,3]benzoxazole structure linked by a prop-2-enylidene bridge, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C27H21IN2O2 |
|---|---|
Peso molecular |
532.4 g/mol |
Nombre IUPAC |
(2E)-1-methyl-2-[(E)-3-(1-methylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole;iodide |
InChI |
InChI=1S/C27H21N2O2.HI/c1-28-24(30-22-16-14-18-8-3-5-10-20(18)26(22)28)12-7-13-25-29(2)27-21-11-6-4-9-19(21)15-17-23(27)31-25;/h3-17H,1-2H3;1H/q+1;/p-1 |
Clave InChI |
ALHIQKVJUFVWLJ-UHFFFAOYSA-M |
SMILES isomérico |
CN1/C(=C\C=C\C2=[N+](C3=C(O2)C=CC4=CC=CC=C43)C)/OC5=C1C6=CC=CC=C6C=C5.[I-] |
SMILES canónico |
CN1C(=CC=CC2=[N+](C3=C(O2)C=CC4=CC=CC=C43)C)OC5=C1C6=CC=CC=C6C=C5.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B12372378.png)





![[2-[4-(dimethylamino)butanoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12372415.png)
![N-[7-[3-(1,3-dihydroisoindol-2-yl)propoxy]-6-methoxy-4-pyrrolidin-1-ylquinazolin-2-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B12372420.png)




![(1S,12S,15E)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B12372433.png)

